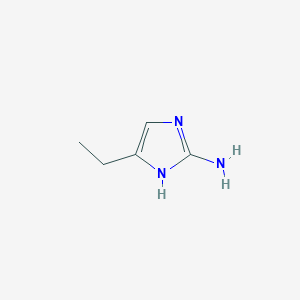
HMBOA D-glucoside
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
HMBOA D-glucoside is synthesized by the glucosylation of DIBOA (2,4-dihydroxy-1,4(2H)-benzoxazin-3-one) at the 2-position . The glucosylation process involves the use of UDP-glucosyltransferases, specifically BX8 and BX9, which catalyze the transfer of a glucose moiety to DIBOA . The resulting glucoside is then further modified by hydroxylation at the C-7 position, catalyzed by the enzyme BX6 .
Industrial Production Methods
Industrial production of this compound typically involves the extraction and purification of the compound from plant tissues. The process includes the cultivation of plants rich in benzoxazinoids, followed by the extraction of the glucosides using solvents such as methanol or ethanol. The extracted compounds are then purified using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound .
Analyse Des Réactions Chimiques
Types of Reactions
HMBOA D-glucoside undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. The hydrolysis of this compound results in the release of the aglycone HMBOA (2-hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazine) and glucose . Oxidation reactions can further modify the aglycone, leading to the formation of various oxidation products.
Common Reagents and Conditions
Common reagents used in the hydrolysis of this compound include acids or enzymes such as β-glucosidase. Oxidation reactions may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Major Products Formed
The major products formed from the hydrolysis of this compound are HMBOA and glucose . Oxidation of HMBOA can lead to the formation of various oxidation products, depending on the specific conditions and reagents used.
Applications De Recherche Scientifique
HMBOA D-glucoside has several scientific research applications across various fields:
Mécanisme D'action
HMBOA D-glucoside exerts its effects primarily through its role in plant defense. When plant tissues are damaged, this compound is hydrolyzed to release HMBOA and glucose . HMBOA then acts as an allelochemical, inhibiting the growth of neighboring plants and providing a competitive advantage to the producing plant . The molecular targets and pathways involved in this process include the inhibition of root growth and disruption of cellular processes in competing plants.
Comparaison Avec Des Composés Similaires
Compared to these similar compounds, HMBOA D-glucoside is unique due to its specific glucosylation pattern and the presence of a methoxy group at the C-7 position . This structural uniqueness contributes to its distinct biological activities and roles in plant defense.
List of Similar Compounds
- DIBOA D-glucoside (2,4-dihydroxy-1,4(2H)-benzoxazin-3-one β-D-glucopyranoside)
- DIMBOA D-glucoside (2,4-dihydroxy-7-methoxy-1,4(2H)-benzoxazin-3-one β-D-glucopyranoside)
- HBOA (2-hydroxy-2H-1,4-benzoxazin-3(4H)-one)
Propriétés
Numéro CAS |
17622-26-3 |
|---|---|
Formule moléculaire |
C15H19NO9 |
Poids moléculaire |
357.31 g/mol |
Nom IUPAC |
7-methoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C15H19NO9/c1-22-6-2-3-7-8(4-6)23-15(13(21)16-7)25-14-12(20)11(19)10(18)9(5-17)24-14/h2-4,9-12,14-15,17-20H,5H2,1H3,(H,16,21) |
Clé InChI |
PMBZSEOAOIYRMW-UHFFFAOYSA-N |
SMILES |
COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |
SMILES isomérique |
COC1=CC2=C(C=C1)NC(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O |
melting_point |
250 - 251 °C |
Description physique |
Solid |
Synonymes |
2-O-glucosyl-7-methoxy-1,4(2H)-benzoxazin-3-one |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B95381.png)





